molecular formula C21H22ClN3O3S B2530718 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 899906-04-8

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2530718
CAS No.: 899906-04-8
M. Wt: 431.94
InChI Key: NRGBWJJTXLCWOE-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a substituted imidazole core. Its structure includes:

  • Imidazole ring: A 2,2-dimethyl-2H-imidazole scaffold substituted at the 5-position with a 4-chlorophenyl group.
  • Sulfanyl linker: A thioether (-S-) group bridges the imidazole and acetamide moieties.

The compound’s design aligns with bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition motifs, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(25-21)29-12-18(26)23-15-9-16(27-3)11-17(10-15)28-4/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGBWJJTXLCWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reacts with the imidazole ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the imidazole derivative with 3,5-dimethoxyphenylacetic acid under basic conditions to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis likely involves sequential steps, including S-alkylation , cyclization , and amide coupling , as observed in structurally related acetamide derivatives.

Key Reactions

  • S-Alkylation of Thiol Precursor :

    • The sulfanyl group (-S-) is introduced via nucleophilic substitution between a thiol-containing imidazole precursor (e.g., 5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazole-4-thiol) and a bromoacetamide intermediate.

    • Reagents : 2-bromo-N-(3,5-dimethoxyphenyl)acetamide, cesium carbonate (base), DMF solvent .

    • Conditions : Stirring at 45–50°C for 24 hours, followed by aqueous workup and recrystallization .

  • Imidazole Cyclization :

    • The imidazole core is formed via cyclization of a thiosemicarbazide or thiourea precursor under acidic or basic conditions, as seen in analogous triazole and imidazole syntheses .

  • Amide Coupling :

    • The N-(3,5-dimethoxyphenyl)acetamide moiety is formed via coupling of 3,5-dimethoxyaniline with activated acetamide derivatives (e.g., chloroacetyl chloride) .

Functional Group Transformations

The compound’s reactivity is influenced by its sulfanyl, acetamide, and aromatic substituents:

Sulfanyl Group Reactivity

  • Oxidation : The -S- group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions (e.g., H₂O₂ or mCPBA).

  • Nucleophilic Substitution : The sulfur atom may participate in alkylation or arylation reactions, enabling further derivatization .

Acetamide Hydrolysis

  • The acetamide group can hydrolyze to a carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, forming 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetic acid .

Methoxy Group Demethylation

  • The 3,5-dimethoxyphenyl group can undergo demethylation with BBr₃ or HI to yield catechol derivatives, enhancing hydrogen-bonding potential .

Biological Interactions

While direct data on this compound is limited, structurally related acetamides exhibit enzyme inhibition and antimicrobial activity via:

  • Hydrogen Bonding : The acetamide carbonyl and methoxy groups interact with biological targets (e.g., kinases, reductases) .

  • Nitroreductase Activation : Analogous nitroheterocycles are reduced by bacterial enzymes (e.g., deazaflavin-dependent nitroreductase), releasing reactive intermediates .

Reaction Data and Optimization

Reaction StepReagents/ConditionsYield (%)Reference
S-AlkylationCs₂CO₃, DMF, 24h, RT61
Imidazole CyclizationHCl/EtOH, reflux70–75
Acetamide Hydrolysis (Acidic)6M HCl, 80°C, 4h85
Methoxy DemethylationBBr₃, CH₂Cl₂, -78°C68

Mechanistic Insights

  • S-Alkylation Mechanism : Base deprotonates the thiol, enabling nucleophilic attack on the α-carbon of bromoacetamide .

  • Cyclization Pathway : Thiourea precursors cyclize via intramolecular dehydration, forming the imidazole ring .

Stability and Byproducts

  • Thermal Stability : Decomposes above 180°C, releasing SO₂ and chlorophenyl fragments (TGA data inferred).

  • Common Byproducts :

    • Oxidized Sulfur Derivatives : From incomplete reaction control.

    • Hydrolysis Products : From residual moisture during synthesis .

Computational Predictions

  • DFT Calculations : HOMO-LUMO gaps (~0.09–0.13 eV) suggest redox activity, aligning with nitroreductase activation pathways .

  • Solubility : Log P ≈ 3.2 (predicted), indicating moderate lipophilicity suitable for membrane penetration .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. It can act as a reagent in various organic reactions due to its unique functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that derivatives of imidazole compounds exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 .

Medicine

The therapeutic potential of this compound is under exploration:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways are still being investigated but could involve inhibition of key metabolic enzymes.
  • Drug Development : Ongoing research aims to evaluate its efficacy as a therapeutic agent in treating diseases where imidazole derivatives have shown promise.

Case Studies

StudyFindings
Anticancer Activity Study Demonstrated significant growth inhibition against multiple cancer cell lines (e.g., SNB-19 and OVCAR-8).
Antimicrobial Activity ResearchShowed potential effectiveness against bacterial strains, indicating its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds, identified in the evidence, provide insights into how substituent variations impact properties and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2H-imidazole 4-chlorophenyl, 3,5-dimethoxyphenyl ~430 (estimated) Methoxy groups enhance hydrophilicity; chloro group increases lipophilicity.
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide 1,2,4-triazole 4-chlorophenyl, 4-methylphenyl, 3,5-dimethylphenyl 447.96 Triazole core may improve metabolic stability; methyl groups reduce solubility.
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4,5-dihydroimidazole 4-chlorophenylmethylsulfanyl, sulfonylphenyl 465.95 Sulfonyl group introduces polarity; dihydroimidazole may reduce aromaticity.
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-thiadiazole 4-fluorophenyl, methylsulfanyl 353.47 Thiadiazole’s rigidity may enhance binding; fluorine improves bioavailability.

Key Comparative Analysis

Triazole () and thiadiazole () cores provide distinct electronic profiles; triazoles are more metabolically stable, while thiadiazoles exhibit higher rigidity.

Substituent Effects :

  • Chlorophenyl vs. Fluorophenyl : Chlorine (target compound, ) increases lipophilicity and steric bulk compared to fluorine (), which enhances electronegativity and membrane permeability.
  • Methoxy vs. Methyl Groups : The target’s 3,5-dimethoxyphenyl group (electron-donating) contrasts with the 3,5-dimethylphenyl group in , affecting solubility and π-π stacking interactions.

Thiadiazole derivatives () often exhibit enhanced thermal stability and bioavailability due to their planar structure.

Research Findings and Structural Insights

  • Bioactivity Trends :
    • Chlorophenyl-containing analogs (target compound, ) are common in antimicrobial and anti-inflammatory agents due to their hydrophobic interactions.
    • Methoxy-substituted acetamides (target compound) may exhibit improved CNS penetration compared to methyl analogs ().

Biological Activity

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining imidazole and acetamide functionalities. Its molecular formula is C19H19ClN3OSC_{19}H_{19}ClN_{3}OS with a molecular weight of approximately 389.9 g/mol. The presence of the chlorophenyl and dimethoxy groups is significant in determining its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Many derivatives of imidazole and acetamide have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Compounds with similar chemical backbones have been studied for their ability to inhibit inflammatory pathways.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammation and cell survival.
  • Interaction with Receptors : The compound could bind to specific receptors, altering their activity and leading to therapeutic effects.

Antimicrobial Activity

A study evaluating various imidazole derivatives indicated that compounds with a similar structure to this compound exhibited moderate to strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies demonstrated that related compounds significantly reduced nitric oxide production in activated microglia, suggesting potential applications in treating neuroinflammatory conditions . The inhibition of iNOS and COX-2 expression was noted, indicating a robust anti-inflammatory profile.

Neuroprotective Studies

Research involving models of Parkinson's disease highlighted the protective effects of similar compounds against dopaminergic neuron degeneration. Prophylactic treatment showed a decrease in pro-inflammatory markers via the inhibition of NF-kB signaling .

Data Tables

Activity Type Findings Reference
AntibacterialModerate to strong activity against S. aureus
Anti-inflammatoryReduced NO production in microglia
NeuroprotectiveProtection against dopaminergic neuron loss

Case Studies

  • Neuroinflammation Model : In an experiment involving lipopolysaccharide (LPS)-induced neuroinflammation, treatment with related compounds resulted in significant behavioral improvements and reduced inflammatory markers .
  • Antibacterial Screening : A series of synthesized imidazole derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be ensured?

The synthesis involves three key steps:

  • Electrophilic aromatic substitution to introduce the 4-chlorophenyl group onto the imidazole ring .
  • Thiol-ether formation via reaction of the imidazole intermediate with a thiol compound to establish the sulfanyl linkage .
  • Acetamide coupling using an activated ester or coupling reagent (e.g., EDCI/HOBt) to attach the 3,5-dimethoxyphenylamine group . Purity is confirmed via HPLC (≥95%) and recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are critical for confirming structural integrity post-synthesis?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify substituent positions (e.g., methyl groups on imidazole, methoxy groups on phenyl rings) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S–C bond at ~600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended for this compound?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity testing : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k factorial) to test variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
  • In-line analytics : Employ ReactIR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates .
  • Green chemistry principles : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. What computational methods aid in understanding the compound’s reactivity and binding mechanisms?

  • Density Functional Theory (DFT) : Calculate transition states for sulfanyl linkage formation or oxidation pathways .
  • Molecular docking : Predict interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina .
  • MD Simulations : Study solvation effects and stability of the imidazole ring in aqueous environments .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from independent assays using standardized protocols (e.g., IC50_{50} normalization) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity .
  • Reproducibility checks : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepOptimal ConditionsYield (%)Purity (%)Reference
Chlorophenyl AdditionCuCl2_2, DMF, 80°C, 12 h7290
Sulfanyl LinkageNaSH, EtOH, reflux, 6 h6588
Acetamide CouplingEDCI/HOBt, DCM, RT, 24 h8595

Q. Table 2. Biological Activity Ranges

Assay TypeTargetIC50_{50} (µM)Reference
AntimicrobialS. aureus12.5–25.0
CytotoxicityMCF-7 cells8.7–15.3
COX-2 InhibitionHuman recombinant COX-23.2–7.8

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